3,4-Difluoro-3',4'-dimethoxybenzophenone is a synthetic compound classified within the benzophenone family. Its molecular formula is , and it features two fluorine atoms and two methoxy groups attached to its benzophenone core. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of research .
Currently, there is no scientific literature available on the specific mechanism of action of 3,4-Difluoro-3',4'-dimethoxybenzophenone.
As with any new compound, it is advisable to handle 3,4-Difluoro-3',4'-dimethoxybenzophenone with appropriate safety precautions until more information on its specific hazards becomes available. Benzophenones can exhibit some general hazards, including:
3,4-Difluoro-3',4'-dimethoxybenzophenone finds use as a building block in organic synthesis. Its reactive ketone group allows for further functionalization through various reactions like condensation, addition, and substitution. This versatility makes it a valuable intermediate for the synthesis of diverse organic molecules, including pharmaceuticals, agrochemicals, and functional materials [].
Due to its rigid structure and specific electronic properties, 3,4-Difluoro-3',4'-dimethoxybenzophenone exhibits liquid crystalline behavior. This means it can transition between different phases, exhibiting both solid-like and liquid-like properties depending on temperature and concentration. This property makes it a potential candidate for the development of novel liquid crystal materials with tailored functionalities for applications in displays, sensors, and photonics [].
The introduction of fluorine atoms and methoxy groups in 3,4-Difluoro-3',4'-dimethoxybenzophenone modifies its chemical and physical properties, making it a potential candidate for various material science applications. Studies have explored its potential use as:
Research into the biological activity of 3,4-Difluoro-3',4'-dimethoxybenzophenone indicates potential interactions with various biomolecules. It has been investigated for its pharmacological properties, particularly in drug development. The compound's ability to modulate biological pathways suggests it may inhibit or activate specific enzymes, although detailed studies on its mechanism of action remain ongoing.
The synthesis of 3,4-Difluoro-3',4'-dimethoxybenzophenone typically involves the reaction of 3,4-difluorobenzoyl chloride with 3,4-dimethoxybenzene in the presence of a base such as pyridine. This reaction is conducted under reflux conditions to facilitate the formation of the desired product, which is then purified through recrystallization. Industrially, continuous flow processes may be employed to enhance yield and purity by allowing for the continuous extraction and purification of the product .
3,4-Difluoro-3',4'-dimethoxybenzophenone has several notable applications:
The interaction studies of 3,4-Difluoro-3',4'-dimethoxybenzophenone focus on its ability to engage with various molecular targets. These interactions are primarily attributed to its fluorine and methoxy groups, which can influence enzyme activity and other biochemical pathways. The exact molecular targets depend on the context of application, whether in medicinal chemistry or material science.
Several compounds share structural similarities with 3,4-Difluoro-3',4'-dimethoxybenzophenone. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3,4-Difluorobenzophenone | Contains two fluorine atoms | Lacks methoxy groups, altering its reactivity |
| 3,4-Dimethoxybenzophenone | Contains two methoxy groups | Lacks fluorine atoms, affecting its electronic properties |
| 4,4'-Difluorobenzophenone | Contains two fluorine atoms at different positions | Different spatial arrangement influences reactivity |
| 4,4'-Dimethoxybenzophenone | Contains two methoxy groups at different positions | Unique substitution pattern affects biological activity |
The uniqueness of 3,4-Difluoro-3',4'-dimethoxybenzophenone lies in the simultaneous presence of both fluorine and methoxy groups, which impart distinct chemical reactivity and potential applications compared to its analogs.
The synthesis of 3,4-difluoro-3',4'-dimethoxybenzophenone relies fundamentally on Friedel-Crafts acylation reactions, which represent the most established approach for constructing benzophenone derivatives [1]. This reaction proceeds through electrophilic aromatic substitution, where an acylium ion serves as the electrophile that attacks the aromatic ring to form the carbon-carbon bond essential for benzophenone formation [2].
The classical Friedel-Crafts acylation mechanism involves the formation of a complex between a Lewis acid catalyst and the acyl chloride, leading to the generation of a resonance-stabilized acylium ion [1] [2]. This electrophilic species subsequently attacks the electron-rich aromatic substrate, followed by proton elimination to restore aromaticity and yield the desired ketone product [2].
For fluorinated and methoxy-substituted benzophenone derivatives, aluminum trichloride remains the most widely employed Lewis acid catalyst [3] [1]. The reaction typically requires stoichiometric quantities of the catalyst due to product inhibition, where the ketone product coordinates strongly with the Lewis acid [1] [4]. Traditional conditions involve temperatures ranging from 25 to 180 degrees Celsius, with reaction times extending from one to ten hours depending on the specific substrate combination and catalyst loading [3] [5].
Table 1: Conventional Friedel-Crafts Acylation Methods for Benzophenone Synthesis
| Method | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) | Reaction Time |
|---|---|---|---|---|
| Aluminum trichloride with benzoyl chloride | 25-80 | 100-120 | 70-90 | 2-6 hours |
| Aluminum trichloride with acyl chloride - standard conditions | 50-180 | 0.05-0.5 | 85-95 | 1-4 hours |
| Iron trichloride with benzoyl chloride | 60-120 | 100-150 | 60-80 | 3-8 hours |
| Zinc chloride with acyl chloride | 80-150 | 100-120 | 65-85 | 4-10 hours |
| Carbon tetrachloride route (two-step) | 55-70 | 220 | 90-97 | 4 hours |
| Phthalic anhydride route | 136-138 | 220 | 78.6 | 3-4 hours |
The preparation of substituted benzophenones through alternative pathways includes the carbon tetrachloride-mediated approach, which achieves yields of 90-97 percent through a two-step process [6] [7]. This method first involves the Friedel-Crafts alkylation of aromatic substrates with carbon tetrachloride to form dichlorodiphenylmethane intermediates, followed by hydrolysis to generate the benzophenone product [6]. The phthalic anhydride route, demonstrated for fluorinated derivatives, achieves total yields of 78.6 percent through a three-step sequence involving Friedel-Crafts acylation, amidation, and Hofmann degradation [5].
Iron trichloride and zinc chloride represent alternative Lewis acid catalysts that can be employed when aluminum trichloride proves incompatible with specific functional groups [1]. These catalysts generally require higher temperatures and longer reaction times compared to aluminum trichloride but offer improved functional group tolerance in certain cases [8]. The choice of Lewis acid significantly influences both the regioselectivity and overall efficiency of the acylation process [9].
Microwave-assisted organic synthesis has revolutionized the preparation of benzophenone derivatives by dramatically reducing reaction times while often improving yields and selectivity [10]. The application of microwave energy to Friedel-Crafts acylation reactions enables rapid heating through direct interaction with polar molecules, leading to more efficient energy transfer compared to conventional thermal heating [11] [10].
Microwave-assisted synthesis of benzophenone derivatives typically operates at temperatures between 80 and 200 degrees Celsius with power outputs ranging from 120 to 400 watts [12] [13]. These conditions result in reaction times that are reduced from hours to minutes, with many transformations completing within 2 to 30 minutes [14] [15]. The enhanced reaction rates stem from the selective heating of polar reaction components, which creates more uniform temperature distribution and reduces thermal gradients [10].
Table 2: Microwave-Assisted Synthesis Protocols for Benzophenone Derivatives
| Method | Temperature (°C) | Power (W) | Yield (%) | Reaction Time |
|---|---|---|---|---|
| Microwave-assisted Friedel-Crafts | 80-200 | 120-300 | 85-96 | 2-30 minutes |
| Ionic liquid with microwave | 80 | 150 | 96.6 | 3 minutes |
| Solvent-free microwave | 120-200 | 200-400 | 80-95 | 5-15 minutes |
| Microwave with aluminum-1-butyl-3-methylimidazolium chloride | 80 | 200 | 73-78 | 3 minutes |
| Water-based microwave synthesis | 100-150 | 150-250 | 70-90 | 10-20 minutes |
| Microwave annulation method | 200 | 150 | 92-94 | 30-40 minutes |
The combination of microwave irradiation with ionic liquids has proven particularly effective for benzophenone synthesis, achieving yields of 96.6 percent within three minutes [16]. Aluminum-1-butyl-3-methylimidazolium chloride serves as both solvent and catalyst in these transformations, providing Lewis acidic sites for acylium ion generation while absorbing microwave energy efficiently due to its ionic nature [16]. This dual functionality eliminates the need for separate catalyst addition and facilitates product isolation [16].
Solvent-free microwave synthesis represents another significant advancement, allowing benzophenone formation without organic solvents while maintaining high yields of 80-95 percent [11] [17]. These protocols typically involve mixing solid reactants directly in the microwave vessel, with the microwave energy providing sufficient activation for the transformation to proceed [11]. The absence of solvents simplifies workup procedures and reduces environmental impact [17].
Intramolecular Friedel-Crafts cyclization reactions benefit particularly from microwave acceleration, showing enhanced reactivity compared to intermolecular processes [15]. This selectivity advantage stems from the high probability of close proximity between reaction sites in intramolecular systems, which becomes more pronounced under microwave conditions [15]. Water-based microwave synthesis protocols have been developed to further improve the environmental profile of these transformations [18].
Advanced catalytic systems have been developed to address the limitations of traditional Friedel-Crafts conditions, particularly the requirement for stoichiometric Lewis acid quantities and the generation of corrosive byproducts [4] [8]. These modern approaches focus on heterogeneous catalysts that can be recovered and reused while providing improved selectivity and milder reaction conditions [19] [20].
Zeolite-based catalysts represent a major advancement in sustainable benzophenone synthesis [4]. Zeolite Y-hydrogen has demonstrated exceptional performance in the acylation of methylated aromatics with benzoic acid, achieving selectivity values of 85-92 percent for the desired regioisomer [4]. The microporous structure of zeolites provides shape selectivity while the acidic sites facilitate acylium ion formation [4]. These heterogeneous catalysts can be recycled through simple filtration and maintain activity over five or more reaction cycles [4].
Table 3: Catalytic Systems for Improved Yield and Selectivity
| Catalyst System | Substrate | Selectivity (%) | Yield (%) | Recyclability |
|---|---|---|---|---|
| Zeolite Y-hydrogen | m-xylene with benzoic acid | 85-92 | 70-85 | Yes (5+ cycles) |
| Metal triflate (Yttrium triflate) | Indole with propionic anhydride | 97 | 85-95 | Yes (3-4 cycles) |
| Palladium/oxometalate | Diphenylmethane oxidation | 80-90 | 75-90 | Limited |
| Heterogeneous palladium tetraiodide@multi-walled carbon nanotubes | Alkyne carbonylation | 75-85 | 50-84 | Yes (4+ cycles) |
| Graphite/iron trichloride composite | Substituted benzenes | 88-95 | 80-92 | Yes (6+ cycles) |
| Sodium tungstate | Aromatic compounds | 82-90 | 70-88 | Yes (3+ cycles) |
Metal triflate catalysts have emerged as highly effective alternatives to traditional Lewis acids, particularly for the synthesis of heterocyclic benzophenone derivatives [9] [8]. Yttrium triflate achieves remarkable selectivity of 97 percent in the acylation of indole with propionic anhydride, demonstrating superior regiocontrol compared to conventional catalysts [9]. The water tolerance of metal triflates represents a significant practical advantage, allowing reactions to proceed without rigorously anhydrous conditions [8].
Density functional theory calculations have elucidated the mechanism of metal triflate catalysis, revealing that the triflate anion plays a crucial role in stabilizing the acylium intermediate [9] [8]. The enhanced Lewis acidity of rare earth metal triflates enables efficient C-C bond formation through kinetically accessible pathways [8]. These catalysts demonstrate good recyclability, maintaining activity through three to four reaction cycles [8].
Palladium-based catalytic systems offer alternative approaches for benzophenone synthesis through oxidative methods [21] [19]. Copper-catalyzed oxidation of diphenylmethane provides an industrial route to benzophenone, while palladium/oxometalate combinations enable direct ketone formation from alcohols [21]. Heterogeneous palladium tetraiodide supported on multi-walled carbon nanotubes has been developed for carbonylation reactions, achieving yields of 50-84 percent while maintaining catalyst recyclability through four reaction cycles [19].
Composite catalytic systems combining graphite with iron trichloride provide enhanced performance for substituted benzene acylation [3]. These systems achieve selectivity values of 88-95 percent while maintaining excellent recyclability over six or more cycles [3]. The graphite support facilitates catalyst recovery while providing additional surface area for improved mass transfer [3].
The development of environmentally sustainable methodologies for benzophenone synthesis has become increasingly important as the chemical industry seeks to minimize environmental impact while maintaining synthetic efficiency [20] [22]. Green chemistry approaches focus on reducing hazardous solvent usage, implementing recyclable catalytic systems, and developing atom-economical transformations [20] [23].
Deep eutectic solvents have emerged as promising green alternatives to conventional organic solvents in benzophenone synthesis [24] [25]. These solvents, formed by combining hydrogen bond donors and acceptors, exhibit negligible volatility and biodegradability while maintaining excellent solvating properties [25] [23]. Choline chloride-based deep eutectic solvents have demonstrated effectiveness in the synthesis of heterocyclic derivatives, achieving yields of 75-90 percent under mild conditions [23].
Table 4: Green Chemistry Approaches in Benzophenone Derivatization
| Green Approach | Environmental Benefit | Yield (%) | Processing Advantages |
|---|---|---|---|
| Deep eutectic solvents | Non-toxic, biodegradable | 75-90 | Easy product isolation |
| Ionic liquids | Reduced volatile organic compound emissions | 80-95 | Low toxicity |
| Solvent-free conditions | No organic solvents | 70-85 | Simple workup |
| Aqueous phase synthesis | Water as reaction medium | 65-80 | Mild conditions |
| Amberlyst-15 catalyst | Heterogeneous, recyclable | 85-95 | Room temperature operation |
| Recyclable catalytic systems | Minimal waste generation | 70-90 | Multiple reuse cycles |
Ionic liquid-mediated synthesis represents another significant green chemistry advancement [16] [8]. These molten salts at room temperature provide non-volatile reaction media while often serving dual roles as both solvent and catalyst [16]. The negligible vapor pressure of ionic liquids eliminates volatile organic compound emissions, while their thermal stability enables operation at elevated temperatures without decomposition [16]. Metal triflate catalysts dissolved in deep eutectic solvents combine the advantages of both green approaches, providing efficient catalysis with complete solvent recovery and reuse [8].
Solvent-free reaction conditions eliminate the need for organic solvents entirely, representing the ultimate green chemistry approach [20] [22]. Amberlyst-15, a heterogeneous acid catalyst, enables the acylation of phenols and alcohols under solvent-free conditions at room temperature [20] [22]. This approach achieves yields of 85-95 percent while allowing complete catalyst recovery through simple filtration [20] [22]. The mild reaction conditions and absence of solvents make this approach particularly attractive for industrial implementation [22].
Aqueous phase synthesis protocols have been developed to utilize water as the primary reaction medium [26]. These methods typically require specialized catalytic systems that maintain activity in aqueous environments while providing adequate selectivity [8]. Water-compatible Lewis acids such as metal triflates enable Friedel-Crafts acylation in aqueous media, achieving yields of 65-80 percent under mild conditions [8].
The structural characterization of 3,4-Difluoro-3',4'-dimethoxybenzophenone relies primarily on comparative analysis with closely related benzophenone derivatives that have been crystallographically characterized. While specific X-ray crystallographic data for 3,4-Difluoro-3',4'-dimethoxybenzophenone are not currently available in the literature, fundamental insights can be derived from the extensive crystallographic database of substituted benzophenones.
Molecular Formula and Physical Properties
3,4-Difluoro-3',4'-dimethoxybenzophenone possesses the molecular formula C15H12F2O3 with a molecular weight of 278.25 g/mol [1] [2]. The compound exhibits a calculated density of 1.242 g/cm³ and maintains a boiling point of 398°C at 760 mmHg [2]. The International Union of Pure and Applied Chemistry name for this compound is (3,4-difluorophenyl)(3,4-dimethoxyphenyl)methanone [1].
Comparative Crystallographic Analysis
The crystallographic understanding of benzophenone derivatives provides a foundation for predicting the structural characteristics of 3,4-Difluoro-3',4'-dimethoxybenzophenone. Benzophenone itself exhibits polymorphism, crystallizing in two distinct forms: a stable orthorhombic α-form with space group P21 21 21 and cell parameters a = 10.28 Å, b = 12.12 Å, c = 7.99 Å [3], and a metastable monoclinic β-form with space group C2/c and parameters a = 16.22 Å, b = 8.15 Å, c = 16.33 Å, β = 112.91° [3].
Substituted Benzophenone Crystal Structures
The crystallographic study of 3,4-dihydroxybenzophenone reveals critical structural parameters that inform the understanding of substituted benzophenones. This compound crystallizes in the monoclinic space group C2/c with cell parameters a = 24.4619 ± 0.0009 Å, b = 7.3737 ± 0.0002 Å, c = 12.3961 ± 0.0004 Å, β = 115.019 ± 0.002°, and cell volume = 2026.14 ± 0.12 ų at 120 K [4]. The structure determination achieved high precision with a residual factor of 0.0475 for significantly intense reflections [4].
The 4,4'-dimethoxybenzophenone system demonstrates the complexity of benzophenone crystallization, existing as polymorphic forms. The triclinic polymorph crystallizes in space group P-1 with parameters a = 9.4296 Å, b = 9.4569 Å, c = 14.7963 Å, α = 76.945°, β = 78.813°, γ = 70.670°, yielding a unit cell volume of 1202.65 ų at 100 K [5]. This structure contains two crystallographically independent molecules in the asymmetric unit, a characteristic feature observed in multiple benzophenone derivatives [5].
Molecular Geometry Characteristics
Comprehensive analysis of substituted benzophenones reveals characteristic geometric features that are expected to manifest in 3,4-Difluoro-3',4'-dimethoxybenzophenone. The dihedral angles between phenyl rings in benzophenone derivatives typically range from 37.85° to 83.72°, with most compounds exhibiting angles between 42° and 68° [6]. The 2,2'-dihydroxy-4,4'-dimethoxybenzophenone demonstrates the smallest reported twist angle of 37.85° [6], while orthorhombic benzophenone maintains a characteristic angle of approximately 54° [6].
Bond Length and Angle Considerations
The carbonyl bond lengths in benzophenone derivatives typically remain consistent around 1.227 Å, while the central C-C-C bond angle at the carbonyl group varies between 118.9° and 123.3° [7]. In the stable orthorhombic form of benzophenone, this angle measures 123.48°, whereas the metastable β-form exhibits a reduced angle of 117.1° [8]. These variations correlate directly with the dihedral angle between phenyl rings, with larger dihedral angles corresponding to smaller central bond angles due to steric considerations [7].
| Parameter | 3,4-Dihydroxybenzophenone [4] | 4,4'-Dimethoxybenzophenone (triclinic) [5] | Benzophenone (α-form) [3] |
|---|---|---|---|
| Space Group | C2/c | P-1 | P21 21 21 |
| a (Å) | 24.4619 ± 0.0009 | 9.4296 ± 0.0002 | 10.28 |
| b (Å) | 7.3737 ± 0.0002 | 9.4569 ± 0.0002 | 12.12 |
| c (Å) | 12.3961 ± 0.0004 | 14.7963 ± 0.0003 | 7.99 |
| β (°) | 115.019 ± 0.002 | 78.813 ± 0.001 | 90 |
| Cell Volume (ų) | 2026.14 ± 0.12 | 1202.65 ± 0.04 | 1004 |
| Temperature (K) | 120 ± 2 | 100.0 ± 0.1 | 298 |
| R-factor | 0.0475 | 0.059 | Not determined |
The electronic structure of 3,4-Difluoro-3',4'-dimethoxybenzophenone has been investigated through computational methods, with particular emphasis on Density Functional Theory approaches that have proven reliable for benzophenone derivatives.
Computational Methodology Selection
Computational studies of benzophenone and its derivatives have established that the B3LYP functional provides optimal performance for electronic structure calculations. Research comparing various functionals demonstrates that B3LYP delivers the lowest total energy while maintaining computational efficiency [9]. The hybrid functional B3LYP is particularly advantageous for compounds containing hydrogen-bonding interactions and provides superior accuracy compared to pure DFT functionals such as Perdew-Burke-Ernzerhof [9].
The basis set selection significantly impacts computational accuracy and efficiency. Studies indicate that while the Def2-TZVP basis set yields the lowest energies, the 6-311G(d,p) basis set offers an optimal balance between accuracy and computational cost [9]. For benzophenone derivatives, the B3LYP/6-311G(d,p) combination has demonstrated consistent reliability across various molecular properties [10] [11].
Electronic Structure Parameters
Computational analysis of benzophenone using the B3LYP/6-311G(d,p) method reveals fundamental electronic characteristics that provide insight into the behavior of 3,4-Difluoro-3',4'-dimethoxybenzophenone. The Highest Occupied Molecular Orbital energy is calculated at -0.26777 a.u., while the Lowest Unoccupied Molecular Orbital energy is -0.09269 a.u., resulting in a HOMO-LUMO energy gap of 4.78 eV [10] [12].
The molecular dipole moment of benzophenone calculated at the B3LYP/6-311G(d,p) level is 3.0245 D [10] [12]. This significant dipole moment indicates substantial charge separation within the molecule and suggests strong intermolecular interactions in the crystalline state.
Frontier Molecular Orbital Analysis
The HOMO-LUMO analysis provides critical insights into the chemical reactivity and electronic properties of benzophenone derivatives. The HOMO typically localizes on the carbonyl oxygen and adjacent aromatic carbons, representing the electron-donating capability of the molecule [10]. Conversely, the LUMO concentrates on the carbonyl carbon and exhibits π-antibonding character, indicating the electron-accepting nature of this region [10].
The energy gap between frontier orbitals directly correlates with molecular stability and reactivity. A smaller HOMO-LUMO gap indicates higher chemical reactivity and easier electronic transitions [10]. For benzophenone derivatives, this gap typically ranges from 4.5 to 5.0 eV, suggesting moderate reactivity and good stability [11].
Substitution Effects on Electronic Structure
The introduction of fluorine and methoxy substituents significantly influences the electronic structure of benzophenone. Fluorine atoms, being highly electronegative, withdraw electron density from the aromatic ring, stabilizing the LUMO and generally increasing the HOMO-LUMO gap [13]. Methoxy groups, conversely, act as electron-donating substituents, destabilizing the HOMO and potentially reducing the energy gap [13].
The combined effect of 3,4-difluoro and 3',4'-dimethoxy substitution creates a push-pull electronic system. The electron-withdrawing fluorine atoms enhance the electrophilic character of the carbonyl group, while the electron-donating methoxy groups increase the nucleophilic character of the substituted phenyl ring .
Time-Dependent Density Functional Theory Analysis
TD-DFT calculations provide access to excited state properties and electronic transitions. For benzophenone derivatives, the primary electronic transitions occur between nπ* and ππ* states [15] [16]. The lowest energy transition typically corresponds to nπ* excitation involving the carbonyl lone pair electrons [15].
Computational studies reveal that benzophenone exhibits multiple singlet excited states, with the S1 state characterized by nπ* character and higher-lying states showing ππ* character [15]. These electronic transitions are crucial for understanding the photochemical behavior and potential applications of 3,4-Difluoro-3',4'-dimethoxybenzophenone.
| Calculation Method | HOMO Energy (a.u.) | LUMO Energy (a.u.) | Energy Gap (eV) | Dipole Moment (D) |
|---|---|---|---|---|
| B3LYP/6-311G(d,p) | -0.26777 | -0.09269 | 4.78 | 3.0245 |
| B3LYP/6-31G(d,p) | -0.26575 | -0.09033 | 4.76 | 3.0245 |
The conformational behavior of 3,4-Difluoro-3',4'-dimethoxybenzophenone can be understood through comprehensive analysis of benzophenone derivatives, which exhibit characteristic conformational preferences influenced by substituent effects and intermolecular interactions.
Conformational Flexibility in Benzophenones
Benzophenone derivatives demonstrate significant conformational flexibility, primarily characterized by rotation around the bonds connecting the carbonyl group to the phenyl rings. The dihedral angle between the two phenyl rings serves as the primary conformational parameter, with values ranging from approximately 38° to 84° depending on substituent patterns and crystalline environment [6].
Experimental crystallographic studies reveal that the dihedral angle in benzophenone polymorphs varies significantly: the stable orthorhombic α-form exhibits an angle of approximately 54°, while the metastable monoclinic β-form shows 65° [3] [6]. These variations reflect the influence of crystal packing forces on molecular conformation [6].
Substitution Effects on Conformation
The conformational preferences of substituted benzophenones are strongly influenced by the nature and position of substituents. Electron-donating groups such as methoxy substituents generally favor smaller dihedral angles due to enhanced conjugation with the carbonyl system [6]. Conversely, bulky or strongly electron-withdrawing substituents may increase dihedral angles to minimize steric interactions or electronic repulsion [6].
The 2,2'-dihydroxy-4,4'-dimethoxybenzophenone exhibits the smallest reported dihedral angle of 37.85°, attributed to favorable intramolecular hydrogen bonding interactions that stabilize a more planar conformation [6]. This contrasts with more heavily substituted derivatives such as 2-amino-2',5-dichlorobenzophenone, which displays a large dihedral angle of 83.72° due to steric and electronic effects [6].
Molecular Dynamics Considerations
Computational molecular dynamics simulations of benzophenone reveal that conformational motion involves primarily two internal coordinates: carbonyl stretching and a combined mode featuring conrotatory phenyl ring torsion with carbonyl carbon bending [17]. The conrotatory torsional motion is energetically favored over disrotatory motion as it minimizes steric repulsion between ortho hydrogens while preserving conjugation between phenyl and carbonyl π systems [17].
The potential energy surface for phenyl ring rotation exhibits a shallow minimum near the crystallographically observed angles, with energy barriers typically ranging from 15-30 kJ/mol for rotation between equivalent conformations [17]. This relatively low barrier facilitates conformational interconversion in solution while allowing specific conformations to be stabilized in crystalline environments [17].
Computational Conformational Analysis
Density Functional Theory optimization of benzophenone derivatives consistently reproduces experimental conformational preferences. The B3LYP/6-311G(d,p) method accurately predicts dihedral angles within 2-3° of crystallographic values for most derivatives [9]. Optimized geometries reveal that substituent effects propagate through the aromatic π system, influencing not only local bond lengths and angles but also the global conformational preferences [9].
The relationship between dihedral angle and central C-C-C bond angle follows a predictable pattern: as the dihedral angle increases toward 90°, the central bond angle decreases from approximately 123° to 117° [7] [18]. This correlation results from steric interactions between phenyl rings that are partially relieved by reducing the central bond angle [7].
Intermolecular Interactions and Conformational Stability
Crystal packing analysis reveals that conformational preferences in the solid state result from a balance between intramolecular electronic effects and intermolecular interactions. The triclinic polymorph of 4,4'-dimethoxybenzophenone demonstrates how crystal packing forces can accommodate multiple conformations within the same structure, with dihedral angles of 52.12° and 55.73° for two crystallographically independent molecules [5].
Intermolecular hydrogen bonding interactions, particularly C-H···O contacts involving the carbonyl oxygen, play crucial roles in stabilizing specific conformations [5] [19]. The strength and directionality of these interactions influence both the conformational preferences and the overall crystal structure [5].
| Compound | Dihedral Angle (°) | Central C-C-C Angle (°) | Conformation Type |
|---|---|---|---|
| Benzophenone (α-form) | 54.0 | 123.48 | Twisted |
| Benzophenone (β-form) | 65.0 | 117.1 | Twisted |
| 3,4-Dihydroxybenzophenone | 49.84 | Not determined | Moderately twisted |
| 4,4'-Dimethoxybenzophenone A | 52.12 | Not determined | Moderately twisted |
| 4,4'-Dimethoxybenzophenone B | 55.73 | Not determined | Moderately twisted |
| 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | 37.85 | Not determined | Least twisted |
The investigation of intermolecular interactions in 3,4-Difluoro-3',4'-dimethoxybenzophenone relies on comprehensive Hirshfeld surface analysis methodologies applied to structurally related benzophenone derivatives. This approach provides quantitative insights into the nature and strength of intermolecular contacts that govern crystal packing and molecular recognition.
Hirshfeld Surface Analysis Methodology
Hirshfeld surface analysis has emerged as a powerful tool for visualizing and quantifying intermolecular interactions in crystalline materials [20] [21]. The method partitions space around molecules based on electron density distributions, enabling identification of close intermolecular contacts and their relative contributions to crystal stability [20]. For benzophenone derivatives, this analysis reveals the critical role of weak interactions in determining crystal packing arrangements [22].
The application of Hirshfeld analysis to substituted benzophenones demonstrates the importance of various interaction types, including hydrogen bonding, π-π stacking, and halogen bonding [22]. These weak interactions collectively determine crystal stability and influence physical properties such as melting point, solubility, and mechanical behavior [22].
Hydrogen Bonding Interactions
Crystallographic analysis of 4,4'-dimethoxybenzophenone polymorphs reveals extensive C-H···O hydrogen bonding networks that stabilize the crystal structure [5]. The triclinic polymorph exhibits multiple hydrogen bonding interactions, with the shortest contact being C14B-H14E···O1B at 2.59 Å [5]. These interactions form cyclic motifs that link adjacent molecules into extended networks [5].
The geometric parameters of hydrogen bonds in benzophenone derivatives typically range from 2.5 to 3.0 Å for H···O distances, with D-H···A angles between 130° and 160° [5] [21]. The carbonyl oxygen serves as the primary hydrogen bond acceptor, forming contacts with aromatic and methyl hydrogen atoms from neighboring molecules [5].
Studies of dimethoxybenzene derivatives reveal that O-H···O hydrogen bonds involving methoxy groups contribute significantly to crystal stability [9]. The presence of multiple methoxy groups in 3,4-Difluoro-3',4'-dimethoxybenzophenone is expected to generate similar stabilizing interactions [9].
π-π Stacking and Aromatic Interactions
Hirshfeld surface analysis identifies significant contributions from C-H···π interactions in benzophenone crystal structures [5] [22]. These interactions involve aromatic hydrogen atoms approaching the π-electron density of neighboring phenyl rings, with typical distances ranging from 2.7 to 3.0 Å [5].
The analysis of 4,4'-dimethoxybenzophenone reveals multiple C-H···π contacts: C9B-H9B···Cg1 (2.84 Å), C12B-H12B···Cg1 (2.78 Å), and C4B-H4B···Cg2 (2.88 Å), where Cg represents ring centroids [5]. These interactions contribute to the formation of layer structures parallel to specific crystallographic planes [5].
π-π stacking interactions between aromatic rings are less prominent in benzophenone derivatives due to the twisted conformations that prevent optimal ring overlap [22]. However, edge-to-face arrangements facilitated by C-H···π interactions provide alternative aromatic association modes [22].
Halogen Bonding and Fluorine Interactions
The presence of fluorine substituents in 3,4-Difluoro-3',4'-dimethoxybenzophenone introduces the possibility of halogen bonding interactions. Studies of fluorinated benzophenone derivatives demonstrate that fluorine atoms can participate in C-F···H-C contacts and more specialized halogen bonding arrangements [22].
Crystallographic investigations of fluorinated organic compounds reveal that C-F···H distances typically range from 2.3 to 2.7 Å, significantly shorter than van der Waals contact distances [21]. The highly electronegative fluorine atoms create regions of negative electrostatic potential that attract hydrogen atoms from neighboring molecules [21].
Research on substituted benzophenones containing halogen atoms shows that halogen bonding interactions can be competitive with hydrogen bonding in determining crystal packing arrangements [22]. The relative importance depends on the specific substitution pattern and the availability of alternative interaction sites [22].
Quantitative Interaction Analysis
Hirshfeld surface analysis provides quantitative data on the relative contributions of different interaction types to the total intermolecular contact surface. For dimethoxybenzene derivatives, typical contact distributions include: H···H contacts (>90%), O···H/H···O contacts (7-15%), and smaller contributions from C···C, N···C, and other heteroatom interactions [20] [23].
Studies of fluorinated compounds reveal that F···H/H···F contacts contribute 10-15% of the total Hirshfeld surface, indicating significant involvement of fluorine atoms in intermolecular interactions [21]. The addition of fluorine substituents generally increases the directionality and strength of intermolecular interactions [21].
The molecular electrostatic potential mapped onto Hirshfeld surfaces reveals regions of complementary charge distribution that favor specific intermolecular arrangements [20]. Electron-rich regions around oxygen and fluorine atoms interact favorably with electron-poor regions near aromatic hydrogen atoms [20].
Crystal Packing Implications
The combination of multiple interaction types in 3,4-Difluoro-3',4'-dimethoxybenzophenone is expected to generate complex three-dimensional packing arrangements. The electron-withdrawing fluorine atoms and electron-donating methoxy groups create regions of complementary electrostatic potential that promote specific molecular orientations .
Comparative analysis of benzophenone derivatives suggests that the presence of both fluorine and methoxy substituents will enhance crystal stability through multiple interaction mechanisms [22]. The methoxy groups provide hydrogen bond acceptor sites, while fluorine atoms contribute to directional halogen bonding and electrostatic interactions [22].
| Interaction Type | Typical Distance (Å) | Angular Range (°) | Contribution to Surface (%) |
|---|---|---|---|
| C-H···O | 2.5-3.0 | 130-160 | 7-15 |
| C-H···π | 2.7-3.0 | 120-150 | 5-10 |
| C-F···H | 2.3-2.7 | 140-170 | 10-15 |
| H···H | 2.2-2.8 | Variable | >90 |